molecular formula C13H13N5S B6438898 1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole CAS No. 2549007-03-4

1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole

Cat. No.: B6438898
CAS No.: 2549007-03-4
M. Wt: 271.34 g/mol
InChI Key: KEAKMHWSZDIBGU-UHFFFAOYSA-N
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Description

Thiazolo[4,5-c]pyridin-2-yl is a part of a class of compounds known as azole heterocycles . They are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . These compounds have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazolo-based compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides . For example, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide which was oxidized with potassium ferricyanide in alkaline medium to 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .


Molecular Structure Analysis

The molecular structure of thiazolo[4,5-c]pyridin-2-yl compounds is characterized by a five-membered heterocyclic ring containing one sulfur and one nitrogen atom . The InChI code for a related compound, 2-hydrazino[1,3]thiazolo[4,5-c]pyridine, is 1S/C6H6N4S/c7-10-6-9-4-3-8-2-1-5(4)11-6/h1-3H,7H2,(H,9,10) .


Chemical Reactions Analysis

Thiazolo-based compounds can undergo various chemical reactions. For instance, they can be subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the title compound with methyl iodide led to the formation of quaternization product at the pyridine nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[4,5-c]pyridin-2-yl compounds can vary. For instance, a related compound, 2-hydrazino[1,3]thiazolo[4,5-c]pyridine, has a molecular weight of 166.21, a melting point of 272-274°C, and is a powder at room temperature .

Safety and Hazards

The safety and hazards of thiazolo[4,5-c]pyridin-2-yl compounds can vary depending on their specific structure. For instance, a related compound, 2-hydrazino[1,3]thiazolo[4,5-c]pyridine, has a GHS07 pictogram and a warning signal word .

Biochemical Analysis

Biochemical Properties

1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole plays a crucial role in biochemical reactions, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) enzymes . This compound interacts with various enzymes, proteins, and other biomolecules, primarily through binding interactions that inhibit the activity of PI3Kα, PI3Kγ, and PI3Kδ isoforms . The inhibition of these enzymes is significant because PI3K signaling pathways are involved in various cellular processes, including cell growth, proliferation, and survival. The compound’s interaction with these enzymes is characterized by high affinity and specificity, making it a potent inhibitor.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly the PI3K/Akt pathway . This modulation leads to changes in gene expression and cellular metabolism, ultimately affecting cell proliferation, apoptosis, and survival. In cancer cells, for instance, the inhibition of PI3K by this compound can result in reduced cell growth and increased apoptosis, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP-binding pocket of PI3K enzymes . This binding inhibits the enzyme’s activity by preventing the phosphorylation of phosphoinositides, which are critical for downstream signaling. The compound’s high affinity for the ATP-binding pocket is due to its unique structural features, which allow for strong interactions with key residues within the pocket. Additionally, this inhibition can lead to changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of PI3K activity, resulting in prolonged effects on cellular function. In in vitro studies, the compound has demonstrated consistent inhibitory activity over several days, while in vivo studies have shown that its effects can persist for weeks, depending on the dosage and administration route.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to off-target interactions and the compound’s impact on other signaling pathways. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant inhibition of PI3K activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with PI3K enzymes . The inhibition of PI3K affects the production of phosphoinositides, which are key intermediates in cellular signaling. This inhibition can lead to changes in metabolic flux and metabolite levels, particularly those involved in lipid metabolism. Additionally, the compound may interact with other enzymes and cofactors involved in metabolic pathways, further influencing cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on PI3K. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm and nucleus, where it can interact with PI3K enzymes and other biomolecules. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects.

Properties

IUPAC Name

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5S/c1-2-14-5-11-12(1)19-13(16-11)18-7-10(8-18)6-17-4-3-15-9-17/h1-5,9-10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAKMHWSZDIBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=CN=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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